REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([N:11]([CH3:13])[CH3:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O.[O:15]=[C:16](Cl)OC(Cl)(Cl)Cl>O1CCOCC1>[CH3:12][N:11]([CH3:13])[C:8]1[CH:7]=[C:3]2[C:4]([O:6][C:16](=[O:15])[NH:1][C:2]2=[CH:10][CH:9]=1)=[O:5]
|
Name
|
|
Quantity
|
8.9 g
|
Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)N(C)C
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)Cl
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Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture is heated under reflux conditions for 4 hours
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
From the cold reaction mixture the solid material
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Type
|
FILTRATION
|
Details
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is filtered off
|
Type
|
WASH
|
Details
|
washed with 50 mL of ether
|
Type
|
STIRRING
|
Details
|
The product is stirred for 5 minutes in the mixture of 50 mL of methanol and 5 mL of triethylamine
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
washed with 30 mL of methanol
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying 7 g of the title product
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC=C2C(C(=O)OC(N2)=O)=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |